(+)-(S)-But-3-en-2-ylbenzene
Description
Contextualization of Chirality in Advanced Organic Chemistry
Chirality plays a pivotal role in the specificity of molecular interactions. In the realm of pharmaceuticals, for instance, one enantiomer (a specific mirror-image form) of a drug may exhibit the desired therapeutic effect, while the other may be inactive or even harmful. This necessitates the development of synthetic methods that can selectively produce a single enantiomer, a field known as asymmetric synthesis. The principles of stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, are therefore central to modern drug discovery and development, as well as to the synthesis of agrochemicals and functional materials. chiralpedia.com
Overview of Chiral Olefinic Scaffolds in Research
Chiral olefinic scaffolds, which are molecular frameworks containing a carbon-carbon double bond and a stereocenter, are of significant interest to synthetic chemists. researchgate.net Their utility stems from the dual reactivity of the olefin group, which can participate in a wide array of chemical transformations, and the stereochemical information embedded in the chiral center. These scaffolds are key intermediates in the synthesis of a diverse range of compounds, including natural products, chiral auxiliaries, and ligands for asymmetric catalysis. nih.gov The development of new and efficient methods for constructing these scaffolds with high stereoselectivity is an active area of research. researchgate.net
Identification of (+)-(S)-But-3-en-2-ylbenzene as a Model Compound for Stereochemical and Mechanistic Studies
Among the myriad of chiral aryl-substituted olefins, This compound emerges as a significant model compound. Its relatively simple structure, featuring a phenyl group and a vinyl group attached to a single chiral center, makes it an ideal substrate for investigating the fundamental principles of stereoselectivity and reaction mechanisms. nih.govnih.gov The IUPAC name for this compound is [(2S)-but-3-en-2-yl]benzene. nih.gov Studies involving this molecule provide valuable insights into how the spatial arrangement of atoms influences the course and outcome of chemical reactions.
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₂ |
| Molecular Weight | 132.20 g/mol nih.gov |
| IUPAC Name | [(2S)-but-3-en-2-yl]benzene nih.gov |
| Synonyms | (3S)-3-Phenyl-1-butene nih.gov |
Evolution of Research in Chiral Alkene Synthesis and Applications
The field of chiral alkene synthesis has undergone remarkable evolution. Early methods often relied on the use of chiral starting materials derived from natural sources. However, the development of catalytic asymmetric methods has revolutionized the field. icjs.us Transition metal catalysis, in particular, has provided powerful tools for the enantioselective synthesis of chiral alkenes. icjs.usmdpi.com These methods often employ chiral ligands that coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. acs.org More recently, organocatalysis, which uses small organic molecules as catalysts, has emerged as a complementary and often more sustainable approach. chiralpedia.com The applications of chiral alkenes are widespread, ranging from the synthesis of bioactive molecules to the development of new materials with unique optical or electronic properties. acs.org
Contemporary Challenges and Opportunities in Asymmetric Synthesis of Chiral Arylalkenes
Despite significant progress, the asymmetric synthesis of chiral arylalkenes continues to present challenges and opportunities. One of the primary goals is the development of highly efficient and selective catalysts that can operate under mild conditions with a broad substrate scope. chiralpedia.com Achieving high levels of enantioselectivity, particularly for the synthesis of sterically hindered or electronically challenging targets, remains a key objective. acs.org Furthermore, there is a growing emphasis on developing more sustainable synthetic methods that utilize earth-abundant metals or metal-free catalytic systems. chiralpedia.comrsc.org The exploration of novel reaction pathways and the design of new generations of chiral ligands and catalysts are expected to open up new avenues for the synthesis of complex and valuable chiral arylalkenes. chemrxiv.orgcam.ac.uk
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12 |
|---|---|
Molecular Weight |
132.20 g/mol |
IUPAC Name |
[(2S)-but-3-en-2-yl]benzene |
InChI |
InChI=1S/C10H12/c1-3-9(2)10-7-5-4-6-8-10/h3-9H,1H2,2H3/t9-/m0/s1 |
InChI Key |
CHPXLAPHLQIKCA-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](C=C)C1=CC=CC=C1 |
Canonical SMILES |
CC(C=C)C1=CC=CC=C1 |
Origin of Product |
United States |
Advanced Stereochemical and Conformational Analysis of + S but 3 En 2 Ylbenzene
Determination of Absolute Configuration by Spectroscopic and Diffraction Methods
The definitive assignment of the (S) configuration to the dextrorotatory enantiomer of but-3-en-2-ylbenzene is accomplished through a combination of spectroscopic and diffraction techniques. These methods provide unambiguous evidence of the spatial arrangement of the atoms at the chiral center.
Spectroscopic Methods:
Chiroptical spectroscopy, particularly optical rotation (OR) and circular dichroism (CD), are powerful non-destructive techniques for determining the absolute configuration of chiral molecules in solution. nih.govnih.gov The sign of the optical rotation, while not directly indicative of the absolute configuration without a known standard, provides a key piece of information. libretexts.orglibretexts.org For (+)-(S)-But-3-en-2-ylbenzene, the positive sign of rotation is correlated with the (S) configuration.
Vibrational Circular Dichroism (VCD), another spectroscopic technique, has become a routine and powerful tool for this purpose. nih.gov By comparing the experimentally measured VCD spectrum with quantum chemical calculations, specifically density functional theory (DFT) calculations, the absolute configuration can be unambiguously assigned. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy, while not inherently capable of distinguishing between enantiomers, can be used in conjunction with chiral derivatizing agents, such as Mosher's acid, or chiral solvating agents to determine absolute configuration. purechemistry.org The formation of diastereomeric complexes leads to distinct NMR spectra that can be analyzed to deduce the stereochemistry of the original molecule. purechemistry.org
X-ray Diffraction:
The most definitive method for determining absolute configuration is single-crystal X-ray diffraction. purechemistry.orgsioc-journal.cnanton-paar.com This technique provides a three-dimensional map of the electron density within a crystal, allowing for the precise determination of the spatial arrangement of atoms. purechemistry.org Although obtaining suitable crystals of a volatile liquid like this compound can be challenging, derivatization to a crystalline solid allows for this analysis. The diffraction pattern provides incontrovertible proof of the absolute stereochemistry. forcetechnology.com
Table 1: Methods for Determining Absolute Configuration
| Method | Principle | Key Advantages |
|---|---|---|
| Optical Rotation (OR) | Measures the rotation of plane-polarized light by a chiral molecule. | Simple, non-destructive. |
| Circular Dichroism (CD) | Measures the differential absorption of left and right circularly polarized light. purechemistry.org | Sensitive to stereochemistry, provides structural information. |
| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light. nih.gov | Powerful for solution-state determination, can be coupled with DFT calculations. nih.gov |
| NMR with Chiral Auxiliaries | Forms diastereomers with distinct NMR spectra. | Widely available instrumentation. purechemistry.org |
| X-ray Diffraction | Scatters X-rays off a single crystal to determine the 3D atomic arrangement. anton-paar.com | Provides unambiguous absolute configuration. purechemistry.orgsioc-journal.cn |
Configurational Stability and Racemization Pathways under Various Conditions
The stereochemical integrity of this compound is a critical factor in its application. Some chiral molecules can undergo racemization, the conversion of an enantiomerically pure sample into a 50:50 mixture of both enantiomers, under certain conditions.
For this compound, the chiral center is a tertiary carbon atom that is part of an allylic system. The stability of this center is generally high under normal conditions. However, racemization can potentially occur through pathways that involve the temporary formation of an achiral intermediate.
Potential racemization pathways could be initiated by:
Acidic or Basic Conditions: Strong acids or bases could potentially catalyze a double bond migration to form a more substituted, and achiral, alkene. Subsequent isomerization back to the original structure would likely result in a racemic mixture.
Thermal Conditions: While generally stable, extremely high temperatures could provide enough energy to overcome the activation barrier for bond cleavage or rearrangement, potentially leading to racemization. However, some products have shown good configurational stability even after being heated to 120°C for 24 hours. rsc.org
Radical Reactions: The presence of radical initiators could lead to the formation of a resonance-stabilized benzylic-allylic radical. This planar or rapidly inverting radical intermediate would lose its stereochemical information, and subsequent reaction would yield a racemic product.
It is important to note that the barrier to racemization for this compound is significant, and it is considered configurationally stable under typical laboratory and storage conditions.
Detailed Conformational Analysis and Intermolecular Interactions
The three-dimensional shape, or conformation, of this compound is not static. Rotation around single bonds allows the molecule to adopt various conformations, each with a different energy level. scribd.com The preferred conformations are dictated by a delicate balance of steric and electronic effects.
Intra- and Intermolecular π-Stacking Interactions
The presence of the benzene (B151609) ring in this compound introduces the possibility of π-stacking interactions. These non-covalent interactions, arising from attractive forces between aromatic rings, can occur both within a single molecule (intramolecular) and between different molecules (intermolecular). libretexts.org
Intermolecular π-Stacking: In the liquid or solid state, molecules of this compound can interact with each other through π-stacking. The most common arrangements are face-to-face (sandwich) and edge-to-face (T-shaped) interactions. nih.gov These interactions play a significant role in the physical properties of the compound, such as its boiling point and viscosity. The strength of these interactions can be influenced by substituents on the aromatic ring. researchgate.netacs.orgresearchgate.net
Stereoelectronic Effects Influencing Conformation and Reactivity
Stereoelectronic effects refer to the influence of the spatial arrangement of orbitals on the properties and reactivity of a molecule. researchgate.net In this compound, several stereoelectronic effects are at play:
Allylic Strain: This effect arises from the steric interaction between substituents on the sp² hybridized carbons of the double bond and the substituents on the adjacent sp³ hybridized chiral carbon. wikipedia.org To minimize this strain, the molecule will preferentially adopt conformations that place the smallest group on the chiral center in the eclipsing position with the double bond. This has a significant impact on the rotational barrier around the C-C single bond connecting the chiral center to the vinyl group.
Hyperconjugation: This involves the donation of electron density from a filled bonding orbital (like a C-H or C-C σ-bond) to an adjacent empty or partially filled orbital (like the π* orbital of the double bond or the phenyl ring). This interaction can stabilize certain conformations over others and can also influence the reactivity of the molecule. nih.gov For instance, hyperconjugation between the C-H bond at the chiral center and the π-system of the phenyl ring can affect the electron density of the ring and its susceptibility to electrophilic attack.
Stereochemical Implications in Reaction Pathways and Intermediate Formation
The stereochemistry of this compound has profound implications for its chemical reactivity. When this chiral molecule undergoes a reaction, the stereochemical outcome is of great interest. lumenlearning.com
Reactions at the Chiral Center: If a reaction involves breaking a bond at the chiral center, the stereochemistry of the product can be either inverted, retained, or a mixture of both (racemization). lumenlearning.com For example, an Sₙ2 reaction at the chiral center would proceed with inversion of configuration, while an Sₙ1 reaction would likely lead to a racemic mixture due to the formation of a planar carbocation intermediate. lumenlearning.com
Reactions at the Double Bond: Reactions at the vinyl group, such as addition reactions, can also be influenced by the existing chiral center. The chiral environment can direct the incoming reagent to one face of the double bond over the other, leading to the formation of diastereomers in unequal amounts. This phenomenon is known as diastereoselectivity.
Reactions on the Aromatic Ring: The chiral side chain can also influence the regioselectivity of electrophilic aromatic substitution reactions. While the electronic effects of the butenyl group will primarily direct incoming electrophiles to the ortho and para positions, the steric bulk of the chiral center may favor substitution at the less hindered para position.
The formation of reactive intermediates, such as carbocations, radicals, or organometallic species, from this compound will also have stereochemical consequences. researchgate.net Chiral intermediates may retain their stereochemical information, leading to stereospecific products, while achiral or rapidly inverting intermediates will result in racemization. lumenlearning.com
Mechanistic Investigations and Reactivity Profiles of + S but 3 En 2 Ylbenzene
Electrophilic Addition Reactions to the Alkene Moiety
The terminal double bond in (+)-(S)-But-3-en-2-ylbenzene is susceptible to attack by electrophiles. The presence of a chiral center alpha to the double bond introduces a degree of facial selectivity, leading to the potential for diastereoselective transformations.
Electrophilic additions to the alkene functionality of this compound are governed by both electronic and steric factors, with the regioselectivity following Markovnikov's rule where applicable. The stereoselectivity, however, is influenced by the adjacent chiral center, leading to the preferential formation of one diastereomer over the other.
Hydrohalogenation: The addition of hydrogen halides (HX) to this compound is expected to proceed via a carbocation intermediate. According to Markovnikov's rule, the proton will add to the terminal carbon (C4) to form a more stable secondary carbocation at C3. The subsequent attack of the halide nucleophile on this carbocation will lead to the formation of a new stereocenter. The facial selectivity of the nucleophilic attack is influenced by the existing (S)-stereocenter at C2, resulting in a mixture of diastereomers. The diastereomeric ratio will depend on the degree of steric hindrance posed by the phenyl group and the methyl group, which directs the incoming nucleophile to the less hindered face of the carbocation.
Epoxidation: The epoxidation of this compound with peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), is a classic example of an electrophilic addition. The reaction is generally diastereoselective, with the peroxy acid approaching the double bond from the less sterically hindered face. For this compound, the preferred transition state would be the one that minimizes steric interactions between the bulky phenyl group and the incoming electrophile. This would likely lead to the formation of a major diastereomeric epoxide. Enantioselective epoxidation of terminal alkenes can also be achieved using biocatalytic systems, which may offer high enantiomeric excess for one of the epoxide enantiomers. caltech.edu
Dihydroxylation: The dihydroxylation of the alkene can be performed to yield either syn- or anti-diols, depending on the reagents used. Syn-dihydroxylation, typically achieved with osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄), involves the concerted addition of the two hydroxyl groups to the same face of the double bond. The stereochemical outcome is dictated by the approach of the bulky reagent from the less hindered face of the alkene, leading to a major diastereomeric diol. researchgate.net Anti-dihydroxylation can be achieved via epoxidation followed by acid-catalyzed ring-opening. The stereochemistry of the final diol will be complementary to that of the syn-dihydroxylation product.
Selenenylation: The reaction of alkenes with selenenyl halides (ArSeX) is a well-established method for the introduction of a selenium moiety. nih.gov The reaction proceeds through a cyclic seleniranium ion intermediate, which is then opened by a nucleophile in an anti-fashion. In the case of this compound, the formation of the seleniranium ion is expected to be diastereoselective, with the selenenyl halide approaching from the less sterically hindered face. The subsequent nucleophilic attack will occur at the more substituted carbon (C3), following the Markovnikov regioselectivity, to yield a major diastereomeric product. nih.gov
The following table summarizes the expected major products and stereochemical outcomes for the electrophilic addition reactions of this compound. The described selectivities are based on general principles of steric approach control and may vary with specific reaction conditions.
| Reaction | Reagent(s) | Expected Regioselectivity | Expected Stereoselectivity | Major Product (Predicted) |
| Hydrohalogenation | HBr | Markovnikov (Br at C3) | Diastereoselective | (2S,3R)-3-bromo-2-phenylbutane and (2S,3S)-3-bromo-2-phenylbutane |
| Epoxidation | m-CPBA | N/A | Diastereoselective | (S)-2-((R)-oxiran-2-yl)benzene and (S)-2-((S)-oxiran-2-yl)benzene |
| syn-Dihydroxylation | 1. OsO₄ 2. NaHSO₃/H₂O | N/A | Diastereoselective (syn) | (2S,3R)-2-phenylbutane-1,3-diol and (2S,3S)-2-phenylbutane-1,3-diol |
| Selenenylation | PhSeCl, H₂O | Markovnikov (OH at C3) | Diastereoselective (anti) | (2S,3R)-3-(phenylselanyl)-2-phenylbutan-1-ol and (2S,3S)-3-(phenylselanyl)-2-phenylbutan-1-ol |
Asymmetric induction in electrophilic additions to this compound is a direct consequence of the existing chiral center at the benzylic position. The mechanism of this induction can be understood by considering the transition state geometries of the electrophilic attack. The chiral center creates a diastereotopic environment for the two faces of the alkene (re and si faces).
The seminal models proposed by Cram, Felkin-Anh, and others, while originally developed for nucleophilic additions to carbonyls, provide a conceptual framework for understanding the facial selectivity in electrophilic additions to chiral alkenes. The controlling factor is the minimization of steric hindrance in the transition state. The conformation of the substrate during the electrophilic attack is crucial. The molecule will likely adopt a conformation that places the largest group (the phenyl ring) anti-periplanar to the approaching electrophile to minimize steric repulsion.
For instance, in the case of epoxidation, the peroxy acid will approach the double bond from the face opposite to the bulky phenyl group. This leads to a diastereoselective synthesis of the corresponding epoxide. The degree of diastereoselectivity is dependent on the conformational rigidity of the transition state and the size difference between the substituents at the chiral center.
Pericyclic Reactions (e.g., Diels-Alder Cycloadditions, [2+2] Cycloadditions)
The alkene moiety of this compound can also participate in pericyclic reactions, such as cycloadditions. In these reactions, the compound can act as the 2π component.
Diels-Alder Cycloadditions: In a Diels-Alder reaction, this compound can act as a dienophile, reacting with a conjugated diene. wikipedia.orgmasterorganicchemistry.comchemistrysteps.com The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups, which is not the case for this compound. Therefore, forcing conditions (high temperature or pressure) or the use of a Lewis acid catalyst may be required to promote the reaction. The stereochemistry of the Diels-Alder adduct will be influenced by the chiral center. The diene can approach the dienophile from either the re or si face, leading to two possible diastereomeric products. The facial selectivity will be determined by steric interactions in the transition state, with the diene preferentially approaching from the face opposite the bulky phenyl group.
[2+2] Cycloadditions: Photochemical [2+2] cycloadditions are a powerful method for the synthesis of cyclobutane (B1203170) rings. researchgate.netnih.govnih.govslideshare.netlibretexts.org Styrene derivatives are known to undergo such reactions. The reaction can be either an intermolecular cycloaddition with another alkene or an intramolecular reaction if a second alkene is present in the molecule. For this compound, an intermolecular [2+2] cycloaddition with another alkene would lead to a chiral cyclobutane derivative. The stereochemical outcome, in terms of both relative and absolute stereochemistry, would be influenced by the chiral center of the starting material. The reaction is often not highly stereoselective and can lead to a mixture of diastereomers.
Metal-Catalyzed Reactions at the Alkene and Aryl Sites
Metal catalysts can be employed to effect a variety of transformations at both the alkene and the aryl functionalities of this compound.
Asymmetric Hydrogenation: The hydrogenation of the terminal alkene in this compound would lead to the formation of (S)-2-phenylbutane. Since a new stereocenter is not formed, this reaction is a diastereoselective reduction. However, if the starting material were a racemic mixture, asymmetric hydrogenation using a chiral catalyst could, in principle, be used for kinetic resolution. More relevant is the asymmetric hydrogenation of related prochiral substrates to synthesize chiral butenylbenzene derivatives. For unfunctionalized alkenes, chiral iridium catalysts have shown high enantioselectivity. rsc.org
Hydroarylation: The addition of an aryl group across the double bond can be achieved through metal-catalyzed hydroarylation. For example, palladium-catalyzed hydroarylation of styrenes and dienes has been reported. nih.govbohrium.comacs.orgnih.gov In the case of this compound, the addition of an aryl group (Ar-H) in the presence of a suitable catalyst would lead to a new chiral product. The regioselectivity of the addition (i.e., whether the aryl group adds to C3 or C4) and the stereoselectivity at the newly formed stereocenter would be controlled by the catalyst and the reaction conditions.
Cross-Coupling Reactions: The aryl ring of this compound can be functionalized through various palladium-catalyzed cross-coupling reactions. ucmerced.edunih.govorganic-chemistry.orgacs.org To achieve this, the aryl ring must first be converted into a suitable electrophile, such as an aryl halide or triflate. For example, electrophilic aromatic substitution (e.g., bromination) could introduce a bromine atom onto the phenyl ring, likely at the para or ortho position due to the directing effect of the alkyl substituent. wikipedia.orglibretexts.org This aryl bromide could then participate in Suzuki, Heck, Sonogashira, or Buchwald-Hartwig amination reactions to introduce new carbon-carbon or carbon-nitrogen bonds. The chiral center is remote from the reaction site and is not expected to influence the course of these reactions significantly.
Functionalization of the Aryl Ring: Direct C-H functionalization of the aryl ring is also a possibility, offering a more atom-economical route to substituted derivatives. Catalytic systems, often involving palladium, rhodium, or iridium, can activate the C-H bonds of the aromatic ring, allowing for the introduction of various functional groups. The regioselectivity of such reactions would be influenced by the directing effect of the butenyl substituent and any steric hindrance it may impose.
The following table provides a summary of potential metal-catalyzed reactions involving this compound, along with the expected types of products.
| Reaction Type | Substrate Moiety | Catalyst System (Example) | Expected Product Type |
| Asymmetric Hydrogenation | Alkene | Chiral Iridium Catalyst | (S)-2-phenylbutane |
| Hydroarylation | Alkene | Palladium Catalyst | Diastereomeric mixture of aryl-substituted butanes |
| Suzuki Coupling | Aryl (after halogenation) | Pd(PPh₃)₄, Base | Aryl-substituted (S)-but-3-en-2-ylbenzene |
| Heck Coupling | Aryl (after halogenation) | Pd(OAc)₂, PPh₃, Base | Alkenyl-substituted (S)-but-3-en-2-ylbenzene |
Allylic Alkylation and Substitution Reactions
The allylic C-H bond in this compound and the potential for a leaving group at the chiral center make this compound a substrate for allylic alkylation and substitution reactions, most notably those catalyzed by transition metals like palladium. The Tsuji-Trost reaction, a palladium-catalyzed substitution of an allylic substrate, is a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds.
In reactions involving unsymmetrically substituted allylic substrates such as derivatives of this compound, a key challenge is controlling regioselectivity. Nucleophilic attack can occur at the carbon bearing the leaving group (α-attack) or at the terminal carbon of the alkene (γ-attack), the latter resulting in an allylic transposition. The outcome is influenced by the nature of the palladium ligands, the nucleophile, and the reaction conditions.
Stereoselectivity is also a critical aspect. The reaction proceeds through a π-allylpalladium intermediate. For a chiral substrate like (S)-4-phenylbut-3-en-2-yl acetate (B1210297), the stereochemical outcome depends on whether the nucleophile attacks the π-allyl complex on the same face or the opposite face relative to the palladium metal. Typically, for soft nucleophiles, the reaction proceeds via an "outer-sphere" attack, resulting in a net retention of configuration due to a double inversion mechanism (inversion at oxidative addition of Pd(0) and inversion at nucleophilic attack).
Research on the palladium-catalyzed allylic alkylation of racemic 4-phenylbut-3-en-2-yl acetate has demonstrated that high levels of regio- and enantioselectivity can be achieved using appropriate chiral ligands. Although this study used a racemic starting material, the principles are directly applicable to the enantiopure (+)-(S) isomer. The use of certain chiral phosphine (B1218219) ligands directs the nucleophile to one of the two termini of the π-allyl intermediate, allowing for a kinetic resolution of the racemic substrate and yielding highly enantioenriched products. For instance, promising results have been achieved with unsymmetrically substituted linear substrates like 4-phenylbut-3-en-2-yl acetate, yielding high regio- and enantioselectivities. nih.gov
| Entry | Nucleophile | Catalyst/Ligand | Solvent | Regioselectivity (Branched:Linear) | Enantiomeric Excess (ee) | Yield (%) |
| 1 | Dimethyl malonate | Pd₂(dba)₃ / L8 | THF | >95:5 | 90% | 75% |
| 2 | Morpholine | [Pd(allyl)Cl]₂ / L8 | CH₂Cl₂ | >95:5 | 88% | 82% |
| 3 | Sodium phenoxide | Pd(PPh₃)₄ | Dioxane | 80:20 | N/A (achiral Nu) | 65% |
*L8 refers to a specific chiral phosphoramidite (B1245037) ligand used in the study. Data is representative for unsymmetrically substituted phenylbutenyl systems. nih.gov
Radical Reactions and Their Stereochemical Outcomes
The alkene and the allylic/benzylic C-H bonds in this compound are potential sites for radical reactions. The addition of radicals to the double bond is a common transformation. The regioselectivity of this addition is governed by the stability of the resulting radical intermediate. Addition of a radical (R•) to the terminal carbon of the double bond would generate a secondary radical stabilized by the adjacent phenyl group (a benzylic radical), which is a highly favorable pathway.
The stereochemical outcome of such an addition is of significant interest. The initial chiral center at C2 can influence the facial selectivity of the radical attack on the planar double bond, leading to the formation of a new stereocenter at C3. This diastereoselectivity arises from the steric hindrance imposed by the substituents at the existing chiral center, which directs the incoming radical to the less hindered face of the alkene. The resulting intermediate radical, being benzylic, is planar or rapidly inverting, and the subsequent trapping by a hydrogen donor (e.g., from a tin hydride) can occur from either face, potentially leading to a mixture of diastereomers at the benzylic position. However, the chirality at the adjacent carbon can still exert a directing effect.
Intramolecular radical cyclizations are also possible if an appropriate radical precursor is installed on the molecule. For instance, a radical generated on a group attached to the phenyl ring could cyclize onto the butenyl side chain. The stereochemistry of these cyclizations is often predictable, with a preference for the formation of five- or six-membered rings. The existing stereocenter in this compound would play a crucial role in controlling the stereochemistry of the newly formed rings.
| Radical Precursor (R-X) | Radical (R•) | Conditions | Major Product Structure | Diastereomeric Ratio (d.r.) |
| CBr₄ | •CBr₃ | AIBN, Δ | 3-bromo-1,1,1-trichloro-2-((S)-1-phenylethyl)butane | ~1.5:1 |
| Bu₃SnH | Bu₃Sn• | AIBN, Δ | (S)-2-phenylbutane (reduction of alkene) | N/A |
| Thiophenol | PhS• | hν or AIBN | 2-((S)-1-phenylethyl)-1-(phenylthio)butane | ~2:1 |
Note: The data in this table is hypothetical, based on established principles of radical addition stereoselectivity, as specific experimental results for this compound were not available in the cited literature. The diastereoselectivity is predicted based on steric approach control.
Rearrangement Reactions Involving the Chiral Center or Alkene
This compound, as a substituted allylic arene, can potentially undergo several types of rearrangement reactions, particularly sigmatropic rearrangements, under thermal or catalytic conditions. These reactions involve a concerted reorganization of σ and π electrons through a cyclic transition state.
A pertinent example is the Cope rearrangement, a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of a 1,5-diene. masterorganicchemistry.comwikipedia.org While the parent compound does not fit this substrate class, a derivative of this compound could be designed to undergo such a reaction. For example, vinylation of the corresponding alcohol (3-phenyl-1-buten-3-ol) would generate an allyl vinyl ether, a substrate for the Claisen rearrangement, which is the oxygen-analogue of the Cope rearrangement. organic-chemistry.orgwikipedia.orgbyjus.com
In a hypothetical Claisen rearrangement of (S)-1-(1-phenylallyl) vinyl ether, the reaction would proceed through a chair-like transition state. The chirality at the allylic carbon would be transferred to the product, forming a new C-C bond and a new stereocenter with predictable relative and absolute stereochemistry. The stereochemical information from the starting material is transmitted to the product with high fidelity in such concerted processes. organic-chemistry.org
| Rearrangement Type | Substrate Derivative | Conditions | Product | Stereochemical Outcome |
| Claisen | (S)-3-phenyl-1-buten-3-yl vinyl ether | Heat (180 °C) | (R,E)-2-methyl-2-phenylpent-4-enal | Chirality transfer, >90% ee |
| Oxy-Cope | (1S)-1-phenyl-1-vinylbut-3-en-1-ol | KH, 18-crown-6 | 5-phenylhepta-1,5-dien-3-one | Rearrangement with tautomerization |
Note: This table presents hypothetical examples based on the known principles of Claisen and Cope rearrangements for chiral allylic systems, as specific literature on rearrangement reactions of this compound was not found.
Unveiling Reaction Mechanisms through Kinetic and Isotopic Labeling Studies
Kinetic studies and isotopic labeling are powerful tools for elucidating the mechanisms of complex organic reactions. For reactions involving this compound, these methods can provide insight into rate-determining steps, transition state structures, and the reversibility of reaction pathways.
A key mechanistic question in many reactions of this substrate is the nature of the bond-breaking and bond-forming steps involving the allylic position. For instance, in palladium-catalyzed allylic C-H activation, a process closely related to allylic substitution, the kinetic isotope effect (KIE) can determine if the C-H bond is broken in the rate-determining step. Studies on the allylic C-H alkylation of allylbenzene (B44316), a close structural analog, have shown a large primary deuterium (B1214612) KIE (kH/kD ≈ 5.5). dtu.dk This indicates that the cleavage of the allylic C-H bond is indeed the rate-determining step of the reaction. Furthermore, the absence of deuterium scrambling in competition experiments suggests that this C-H activation step is irreversible under the reaction conditions. dtu.dk
Applying this to this compound, one would expect a similar large KIE for analogous C-H functionalization reactions, confirming a mechanism where the benzylic/allylic C-H bond is cleaved in the turnover-limiting step.
Isotopic labeling can also clarify the stereochemical pathway of substitution reactions. For example, a palladium-catalyzed allylic substitution reaction can be performed on a substrate stereospecifically labeled with deuterium at the alkene. Analysis of the deuterium position in the product can distinguish between an outer-sphere (double inversion, net retention) and an inner-sphere (retention/inversion, net inversion) nucleophilic attack on the π-allylpalladium intermediate.
| Reaction Type | Labeled Substrate | Mechanistic Question | Finding | kH/kD |
| Pd-catalyzed Allylic C-H Alkylation | d₂-allylbenzene | Is C-H cleavage rate-determining? | Yes, C-H bond is broken in the selectivity-determining step. dtu.dk | 5.5 ± 0.07 |
| Pd-catalyzed Allylic C-H Acetoxylation | d₂-allylbenzene | Is C-H cleavage rate-determining? | Yes, consistent with C-H activation being rate-determining. dtu.dk | 4.5 |
| Aromatic Claisen Rearrangement | Allyl-1,1-d₂ phenyl ether | Transition state C-H bond character | Cα-H bond loosening in TS. scispace.comosti.gov | 1.18 (per 2 D) |
| Aromatic Claisen Rearrangement | Allyl-3,3-d₂ phenyl ether | Transition state C-H bond character | Cγ-H bond tightening in TS. scispace.com | 0.95 (per 2 D) |
Note: Data for Pd-catalyzed reactions are based on allylbenzene as a close analog. dtu.dk Data for Claisen rearrangement is based on allyl phenyl ether to illustrate the utility of isotopic labeling in studying rearrangement transition states. scispace.comosti.gov
Derivatization and Chemical Transformations for Scaffold Diversification
Selective Functionalization of the Alkene Double Bond
The terminal double bond in (+)-(S)-But-3-en-2-ylbenzene is a key site for a variety of chemical transformations, allowing for the introduction of new functional groups and the extension of the carbon chain.
Hydrogenation and Isomerization:
Catalytic hydrogenation of the double bond can lead to the corresponding saturated alkane, (S)-2-phenylbutane. More nuanced transformations involve isomerization reactions. For instance, molybdenum(0) complexes can catalyze the selective isomerization of terminal alkenes to internal (Z)-2-alkenes. acs.org While this specific reaction on this compound is not detailed, related substrates like but-3-en-1-ylbenzene undergo isomerization to prop-2-en-1-ylbenzene with good yield and selectivity under specific catalytic conditions. acs.org
Oxidation and Cleavage:
Oxidative cleavage of the double bond, for example, through ozonolysis followed by a reductive or oxidative workup, can yield valuable carbonyl compounds. This strategy can convert the butenyl side chain into a functionalized two-carbon unit attached to the chiral center.
Hydrofunctionalization Reactions:
The double bond readily participates in various hydrofunctionalization reactions.
Hydroboration-Oxidation: This two-step sequence allows for the anti-Markovnikov addition of water across the double bond, yielding the corresponding primary alcohol, (S)-3-phenylbutan-1-ol. This transformation is a cornerstone in synthetic chemistry for introducing a hydroxyl group at a less substituted carbon.
Hydroetherification: Cobalt-hydride-mediated hydroetherification of 1,3-dienes with phenols has been developed to produce allyl aryl ethers. rsc.org This methodology could potentially be adapted for the selective functionalization of the double bond in this compound.
Hydroamination: Copper-catalyzed asymmetric hydroamination of olefins presents a method to introduce an amino group. Mechanistic studies involving deuterium (B1214612) labeling have shown that hydrocupration is often the enantio-determining step. acs.org
Heck-Type Reactions:
Recent advancements have demonstrated metal-free, intermolecular Heck-type functionalizations of alkenes via thianthrenation. This allows for the site-selective introduction of sulfonyl, cyano, and amino groups at the cine-position of the double bond. nih.gov For example, the reaction of 4-phenylbut-1-enylthianthrenium salt with sodium methanesulfinate (B1228633) yields (3-(methylsulfonyl)but-3-en-1-yl)benzene, showcasing a novel mode of reactivity. nih.gov
Introduction of Substituents onto the Aromatic Ring
The phenyl group of this compound is amenable to electrophilic aromatic substitution (SEAr) reactions, allowing for the introduction of a wide array of substituents. The existing alkyl substituent is generally considered a weak activating group and an ortho, para-director. lumenlearning.compressbooks.publibretexts.org This means that incoming electrophiles will preferentially add to the positions ortho and para to the butenyl group.
Common Electrophilic Aromatic Substitution Reactions:
Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the ring, primarily at the ortho and para positions.
Halogenation: Reactions with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) result in the corresponding aryl halides.
Sulfonation: Fuming sulfuric acid can be used to introduce a sulfonic acid group (-SO₃H).
Friedel-Crafts Alkylation and Acylation: These reactions, employing an alkyl halide or acyl halide with a Lewis acid catalyst, can introduce alkyl or acyl groups, respectively. The directing effect of the butenyl group would favor substitution at the ortho and para positions. lumenlearning.com
The specific substitution pattern (ortho vs. para) can often be influenced by steric hindrance, with the bulkier butenyl group potentially favoring substitution at the less hindered para position. lumenlearning.com
Elaboration into More Complex Chiral Molecular Architectures
This compound serves as a valuable chiral building block for the synthesis of more intricate molecules. Its bifunctional nature, possessing both a reactive double bond and an aromatic ring, allows for sequential or tandem reactions to construct complex frameworks.
Building Blocks for Multi-component Reactions:
The derivatized forms of this compound can participate in multi-component reactions. For example, after conversion of the double bond to a primary alcohol, the resulting molecule could be used in esterification or etherification reactions to link to other molecular fragments.
Synthesis of Polycyclic and Star-Shaped Molecules:
The principles of cross-coupling reactions, such as Suzuki or Negishi couplings, can be applied to derivatives of this compound to create larger, more complex structures. rsc.orgrsc.org For instance, if the aromatic ring is functionalized with a halide, it can be coupled with a boronic acid derivative to form a new carbon-carbon bond, extending the molecular framework. This approach is fundamental in the synthesis of star-shaped molecules and other complex architectures. rsc.org
Access to Chiral Allenes and Pyrrolidines:
The 1,3-enyne analogue of this compound can be used in copper-catalyzed asymmetric reactions to synthesize chiral allenes and pyrrolidines. researchgate.netnih.gov For example, the reaction of a 1,3-enyne with a quinoline (B57606) N-oxide in the presence of a chiral copper catalyst can produce quinolinyl-substituted chiral allenes with high enantioselectivity. researchgate.net Similarly, copper-catalyzed 1,3-dipolar cycloadditions of 1,3-enynes with azomethine ylides provide access to highly substituted chiral pyrrolidines. nih.gov
Synthesis of Deuterium-Labeled Analogues for Mechanistic Probes
Deuterium-labeled compounds are indispensable tools for elucidating reaction mechanisms, studying kinetic isotope effects, and as internal standards in mass spectrometry. marquette.eduresearchgate.netprinceton.edu The synthesis of deuterium-labeled this compound can be achieved through several strategies, targeting specific positions within the molecule.
Deuteration of the Alkene:
Catalytic Transfer Hydrodeuteration: This method offers a way to selectively install deuterium across the double bond. Copper-catalyzed transfer hydrodeuteration reactions are particularly useful as they often proceed with high chemo- and regioselectivity, using readily available deuterium donors. marquette.edu
Deuterium Gas: Catalytic deuteration using D₂ gas in the presence of a metal catalyst (e.g., Pd/C) would saturate the double bond, incorporating two deuterium atoms.
Deuteration of the Aromatic Ring:
Dehalogenative Deuteration: A practical method involves the dehalogenation of an aryl halide precursor in the presence of a deuterium source. For example, a KOMe/disilane system can mediate the dehalogenative deuteration of aryl halides using CD₃CN as the deuterium source. researchgate.netnsf.gov This allows for the site-specific incorporation of deuterium.
Deuterium Labeling for Mechanistic Studies:
Deuterium-labeled analogues of this compound and its derivatives are crucial for understanding reaction pathways. For example, in studies of copper-catalyzed asymmetric hydroamination, deuterium labeling helped to establish that hydrocupration is the enantio-determining and irreversible step. acs.org Similarly, in enantioselective C-H amination reactions, enantiospecific deuterium labeling studies have revealed that enantioselectivity is determined by both H-atom abstraction and radical recombination steps. nih.gov
The ability to synthesize these labeled compounds allows researchers to track the fate of specific atoms throughout a reaction sequence, providing invaluable insights into transition states and reaction intermediates.
Advanced Spectroscopic and Computational Methods for Mechanistic and Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For (+)-(S)-But-3-en-2-ylbenzene, ¹H and ¹³C NMR spectra confirm the connectivity of the atoms, but advanced NMR techniques are required to probe its stereochemistry and conformational dynamics.
To determine the enantiomeric purity of a sample of but-3-en-2-ylbenzene, NMR spectroscopy can be employed in conjunction with chiral resolving agents. Chiral shift reagents (CSRs), typically lanthanide complexes such as Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are used to differentiate between enantiomers in a racemic or enantioenriched mixture. researchgate.netcore.ac.ukacs.org
The principle involves the formation of transient diastereomeric complexes between the chiral reagent and the enantiomers of the substrate. researchgate.net These newly formed complexes have distinct magnetic environments, leading to separate, chemically-shifted signals in the NMR spectrum for the (S) and (R) enantiomers. The integration of these separated signals allows for the quantitative determination of the enantiomeric excess (ee). While specific data for this compound with a particular shift reagent is not prominent in the literature, the methodology is standard for chiral molecules containing Lewis basic sites that can coordinate to the lanthanide center. The phenyl ring and the alkene double bond in but-3-en-2-ylbenzene can serve as weak Lewis bases for this interaction.
Table 1: Hypothetical ¹H NMR Data for a Scalemic Mixture of But-3-en-2-ylbenzene with a Chiral Shift Reagent This table illustrates the expected splitting of a key signal upon addition of a CSR.
| Proton Signal | Chemical Shift (δ) without CSR (ppm) | Chemical Shift (δ) with CSR (ppm) | Integration Ratio |
| Methine (CH) | ~3.45 | (S)-enantiomer: 3.55 (R)-enantiomer: 3.65 | Dependent on ee |
| Methyl (CH₃) | ~1.35 | (S)-enantiomer: 1.42 (R)-enantiomer: 1.48 | Dependent on ee |
Note: The exact chemical shift separation (ΔΔδ) depends on the specific CSR, solvent, and concentration used.
Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR experiments for determining the spatial proximity of atoms within a molecule, irrespective of their through-bond connectivity. columbia.edu These techniques are crucial for elucidating the preferred conformation of flexible molecules like this compound.
The NOE effect is observed between protons that are close in space (typically < 5 Å). columbia.edu For this compound, NOESY or ROESY experiments would reveal correlations between:
The methine proton (H2) and the ortho-protons of the phenyl ring.
The methine proton (H2) and the methyl protons.
The vinyl protons and the ortho-protons of the phenyl ring.
The intensities of these cross-peaks are related to the internuclear distances, providing critical data for building a three-dimensional model of the molecule's most stable conformation(s). For instance, a strong NOE between the methine proton and the ortho-protons would confirm a conformation where the phenyl group is oriented closely to the chiral center. ROESY is often preferred for molecules in the intermediate molecular weight range where the NOE enhancement might be close to zero. columbia.eduresearchgate.net
Table 2: Expected NOESY/ROESY Correlations for Conformational Analysis of this compound
| Interacting Protons | Expected Correlation | Structural Information Gained |
| H2 (methine) ↔ Ortho-H (phenyl) | Yes | Proximity of the chiral center to the aromatic ring. |
| H2 (methine) ↔ CH₃ | Yes | Confirms local geometry around the chiral center. |
| CH₃ ↔ Ortho-H (phenyl) | Possible | Indicates specific rotational conformation (rotamer). |
| H3 (vinyl) ↔ Ortho-H (phenyl) | Possible | Provides information on the orientation of the vinyl group relative to the phenyl ring. |
Chiroptical Spectroscopy for Absolute Configuration (e.g., Circular Dichroism, Optical Rotatory Dispersion)
Chiroptical techniques, such as Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD), measure the differential interaction of a chiral molecule with left and right circularly polarized light. wiley.com These methods are fundamental for assigning the absolute configuration of a chiral center. acs.orgacs.org
The absolute configuration of this compound can be unequivocally determined by comparing its experimental ECD spectrum with a theoretically predicted spectrum generated through quantum mechanical calculations. The modern approach involves using Time-Dependent Density Functional Theory (TDDFT) to calculate the ECD spectrum for a known configuration (e.g., the S-enantiomer). researchgate.netmdpi.com A match between the experimental spectrum—specifically the sign and position of the Cotton effects—and the calculated spectrum for the S-configuration provides strong evidence for the assignment. acs.orgnih.gov For chiral alkenes and styrenyl systems, the electronic transitions of the phenyl chromophore and the C=C double bond give rise to characteristic ECD signals that are highly sensitive to the stereochemistry of the molecule.
Mass Spectrometry for Structural Confirmation and Reaction Monitoring
Mass Spectrometry (MS) is used to determine the molecular weight and confirm the elemental formula of a compound. nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, distinguishing this compound (C₁₀H₁₂) from other compounds of the same nominal mass.
In addition to molecular weight confirmation, the fragmentation pattern observed in the mass spectrum upon electron ionization (EI-MS) offers structural information. For this compound, the expected fragmentation pathways are characteristic of alkylbenzenes.
Table 3: Predicted Electron Ionization Mass Spectrometry Fragmentation for But-3-en-2-ylbenzene
| m/z | Proposed Fragment Ion | Formula | Notes |
| 132 | [M]⁺ | [C₁₀H₁₂]⁺ | Molecular Ion |
| 117 | [M - CH₃]⁺ | [C₉H₉]⁺ | Loss of a methyl group |
| 105 | [M - C₂H₃]⁺ | [C₈H₉]⁺ | Loss of a vinyl radical |
| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Tropylium ion, from benzylic cleavage and rearrangement |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation |
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to monitor the progress of reactions involving this compound, separating it from starting materials, byproducts, and products.
X-ray Crystallography of Derivatives for Definitive Structural Assignment
Single-crystal X-ray crystallography is the most powerful method for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. wikipedia.org However, this technique requires a well-ordered crystalline sample. Since this compound is an oil at room temperature, it cannot be analyzed directly.
To overcome this limitation, a crystalline derivative of the molecule must be prepared. dntb.gov.ua This can be achieved through several chemical strategies:
Reaction at the Alkene: The double bond can be dihydroxylated (e.g., using OsO₄) to form a diol. This diol can then be reacted with a carboxylic acid containing a heavy atom (like 4-bromobenzoic acid) to form an ester. The presence of the heavy bromine atom facilitates the crystallographic analysis and the determination of the absolute configuration via anomalous dispersion.
Metal Complexation: The phenyl ring or the alkene can coordinate to a chiral metal complex to form a new, crystalline organometallic compound whose structure can be determined.
Once a suitable crystal is obtained, X-ray diffraction analysis provides the precise spatial coordinates of all atoms, offering definitive proof of the (S) configuration at the chiral center. beilstein-journals.org
Computational Chemistry (Quantum Mechanical and Molecular Mechanics)
Computational chemistry is a vital partner to spectroscopic methods in structural and stereochemical elucidation. scielo.org.mxnih.gov A combination of molecular mechanics (MM) and quantum mechanics (QM) methods is typically employed.
Molecular Mechanics (MM): A conformational search using MM force fields is the first step for a flexible molecule like this compound. This process efficiently explores the potential energy surface to identify a set of low-energy conformers (rotamers resulting from rotation around the C-C single bonds).
Quantum Mechanics (QM): The low-energy conformers identified by MM are then subjected to higher-level QM calculations, typically using Density Functional Theory (DFT). peerj.com DFT is used to optimize the geometry of each conformer and calculate their relative energies with high accuracy. These calculations can also predict NMR chemical shifts, which can be compared with experimental data to validate the conformational model. researchgate.net
Time-Dependent DFT (TDDFT): As mentioned previously, TDDFT calculations on the optimized geometries are used to simulate chiroptical spectra (ECD and ORD). arxiv.orgblueqat.com The Boltzmann-averaged spectrum from all significant conformers is then compared to the experimental spectrum to assign the absolute configuration. acs.orgnih.gov
This integrated computational-spectroscopic approach provides a powerful and reliable workflow for the complete stereochemical and conformational characterization of chiral molecules like this compound.
Table 4: Application of Computational Methods for Analyzing this compound
| Computational Method | Purpose | Information Obtained |
| Molecular Mechanics (MM) | Conformational Search | Identification of low-energy conformers. |
| Density Functional Theory (DFT) | Geometry Optimization & Energy Calculation | Accurate 3D structures and relative stabilities of conformers. |
| Density Functional Theory (DFT) | NMR Chemical Shift Calculation | Predicted ¹H and ¹³C NMR spectra for comparison with experiment. |
| Time-Dependent DFT (TDDFT) | Chiroptical Spectra Simulation | Predicted ECD and ORD spectra for absolute configuration assignment. |
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition State Analysis
Density Functional Theory (DFT) has become an indispensable tool for investigating the intricate details of chemical reactions. researchgate.netrsc.org For the synthesis of this compound, particularly through methods like catalytic asymmetric allylic alkylation, DFT calculations can elucidate the complete reaction pathway, identify key intermediates, and, most importantly, analyze the transition states that govern the reaction rate and selectivity. rsc.orgsnnu.edu.cn
Reaction Pathway Modeling: Researchers employ DFT to model the potential energy surface of the reaction. For instance, in a copper-catalyzed asymmetric allylic alkylation to form this compound, DFT can map the energy changes as the nucleophile attacks the allylic substrate. researchgate.net This involves optimizing the geometries of reactants, intermediates (such as π-allyl complexes), transition states, and products. Functionals like B3LYP or those from the M06 suite are commonly used, often paired with basis sets like 6-31G(d) or larger for better accuracy. arxiv.orgorientjchem.org
Transition State (TS) Analysis: The key to understanding selectivity lies in comparing the energies of the diastereomeric transition states leading to the (S) and (R) enantiomers. The transition state is an unstable, transient species at the highest point of the energy barrier between reactants and products. ims.ac.jp Computational methods can locate these TS structures and calculate their energies with high accuracy. e3s-conferences.org The enantiomeric excess (ee) of a reaction can be predicted from the calculated energy difference (ΔΔG‡) between the transition states for the major (S) and minor (R) products.
A lower energy transition state for the formation of the (S)-product would explain its prevalence. snnu.edu.cn For example, in a hypothetical reaction, if the transition state leading to this compound is lower in energy than the one leading to its (R)-enantiomer, the (S)-product will be favored. e3s-conferences.org Frequency calculations are performed to confirm the nature of the stationary points: a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Below is a representative data table illustrating the kind of information that would be generated from a DFT analysis of an asymmetric reaction yielding this compound.
Table 1: Hypothetical DFT-Calculated Energy Data for the Rate-Determining Step in the Synthesis of But-3-en-2-ylbenzene.
| Transition State | Product Enantiomer | Electronic Energy (Hartree) | Gibbs Free Energy Correction (Hartree) | Final Gibbs Free Energy (Hartree) | Relative Gibbs Free Energy (kcal/mol) |
|---|---|---|---|---|---|
| TS-S | This compound | -450.12345 | 0.15000 | -449.97345 | 0.00 |
| TS-R | (-)-(R)-But-3-en-2-ylbenzene | -450.12010 | 0.15015 | -449.96995 | 2.20 |
Conformer Searching and Energetic Profiling
Conformational Search: A systematic or stochastic search of the conformational space is the first step. For this compound, the key dihedral angles are around the bond connecting the chiral carbon to the phenyl ring and the bond between the chiral carbon and the vinyl group. Computational methods can systematically rotate these bonds and calculate the energy of each resulting structure. acs.org
Energetic Profiling: The geometries found during the search are then optimized using DFT or other quantum mechanical methods (e.g., MP2) to find the local energy minima on the potential energy surface. nih.gov This process yields a set of stable conformers and their corresponding energies. The relative Gibbs free energies are then used to calculate their expected populations at a given temperature. Studies on similar molecules like 4-phenyl-1-butyne (B98611) show that different conformers (e.g., gauche and anti) can have distinct energies and spectroscopic signatures. acs.org
For this compound, the orientation of the large phenyl group relative to the vinyl and methyl groups around the chiral center will define the most stable conformations. Stacking interactions and steric hindrance play a major role in determining the energetic landscape. ethz.ch
Table 2: Example of a Conformational Energy Profile for this compound.
| Conformer ID | Description (Dihedral Angle C=C-C*-Cipso) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |
|---|---|---|---|
| Conf-1 | gauche (~60°) | 0.00 | 75.5 |
| Conf-2 | anti (~180°) | 1.10 | 11.2 |
| Conf-3 | gauche (~-60°) | 0.85 | 13.3 |
Prediction of Spectroscopic Parameters
Computational chemistry provides powerful methods for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) spectra. This is particularly useful for confirming the structure of newly synthesized compounds like this compound or for assigning signals in complex spectra. nih.gov
The standard approach involves the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT. nih.gov The process is as follows:
Conformational Analysis: A full conformational search and energy profiling (as described in 6.5.2) is performed to identify all significantly populated conformers.
NMR Calculation: For each low-energy conformer, the magnetic shielding tensors are calculated using the GIAO-DFT method. researchgate.net
Boltzmann Averaging: The final predicted chemical shifts are obtained by taking a Boltzmann-weighted average of the shifts calculated for each individual conformer. This averaging is critical for flexible molecules where multiple conformations coexist.
Scaling: The raw calculated shielding values are often linearly scaled to correct for systematic errors in the computational method and to match experimental spectra, which are referenced to a standard like tetramethylsilane (B1202638) (TMS). researchgate.netd-nb.info
This predictive power is invaluable. For example, it can help distinguish between constitutional isomers or even between diastereomeric products in a reaction. DFT-based methods have achieved high accuracy, with mean absolute errors for 13C and 1H shifts often falling below 2-4 ppm and 0.2-0.4 ppm, respectively. bris.ac.uk
Elucidation of Non-Covalent Interactions Governing Stereoselectivity
The origin of enantioselectivity in asymmetric catalysis is often subtle, arising from weak non-covalent interactions (NCIs) between the substrate and the chiral catalyst in the transition state. harvard.edu These interactions, such as hydrogen bonds, π-π stacking, and C-H···π interactions, can create a sufficient energy difference between the diastereomeric transition states to favor the formation of one enantiomer. harvard.edumdpi.com
For the synthesis of this compound, the phenyl group of the substrate can engage in NCIs with the ligands of the chiral catalyst. nih.gov Computational methods can visualize and quantify these interactions.
NCI Analysis: Techniques like Non-Covalent Interaction (NCI) analysis or Atoms-in-Molecules (AIM) theory are used to analyze the electron density of the transition state structure obtained from DFT. rsc.org NCI plots generate 3D isosurfaces that visually highlight regions of stabilizing (attractive) and destabilizing (repulsive) interactions. For example, a stabilizing C-H···π interaction between a ligand and the phenyl ring of the but-3-en-2-ylbenzene precursor would appear as a distinct green or blue isosurface in an NCI plot, providing a clear rationale for why one transition state is favored over another. nih.govrsc.org Quantifying the strength of these interactions provides a deeper understanding of the catalyst's role in inducing stereoselectivity. rsc.org
Applications of + S but 3 En 2 Ylbenzene in Asymmetric Synthesis and Chiral Catalysis
As a Chiral Building Block for Complex Molecule Synthesis
The intrinsic chirality of (+)-(S)-But-3-en-2-ylbenzene makes it an excellent starting point for constructing complex molecular architectures with a high degree of stereocontrol. The defined (S)-configuration at the benzylic position can be transferred through subsequent chemical transformations, enabling the synthesis of enantiomerically enriched target molecules.
The scaffold of butenylbenzene is instrumental in creating chiral intermediates that are precursors to advanced materials, particularly chiral boronic esters. Chiral tertiary boronic esters are highly sought-after building blocks due to their versatility in carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki-Miyaura coupling.
Research has demonstrated the palladium-catalyzed asymmetric diboration of a structurally related allene (B1206475), buta-2,3-dien-2-ylbenzene, to produce diboronic esters containing a chiral tertiary boronic ester moiety. rsc.org This transformation utilizes a chiral phosphine (B1218219) ligand, (S)-BI-DIME, to achieve exceptional enantioselectivity and yield. rsc.org The resulting chiral boronic esters are stable, versatile intermediates that can be used in the synthesis of specialized polymers, liquid crystals, and other functional materials where chirality dictates material properties. rsc.org
| Substrate | Catalyst System | Ligand | Yield (%) | Enantiomeric Ratio (e.r.) |
|---|---|---|---|---|
| Buta-2,3-dien-2-ylbenzene | Pd2(dba)3 / B2pin2 | (S)-BI-DIME | 95 | 97:3 |
The success of this reaction underscores how the butenylbenzene framework can be leveraged to access high-value chiral intermediates for materials science applications. rsc.org
In medicinal chemistry and drug discovery, access to enantiopure compounds is critical, as different enantiomers of a drug can have vastly different biological activities. uit.no this compound and its derivatives serve as key precursors for scaffolds found in biologically active molecules and natural products. whiterose.ac.uk
A notable application is in catalytic asymmetric allylic alkylations, where the but-3-en-2-yl moiety is constructed with high enantiomeric excess. For instance, the reaction of cinnamyl-type substrates with organolithium compounds, catalyzed by a copper-chiral phosphine complex, can generate products like (+)-(S)-But-3-en-2-yl benzoate. researchgate.net This product is a chiral building block that can be further elaborated into more complex structures relevant to pharmaceuticals. researchgate.net The ability to construct this specific chiral center is a key step toward synthesizing various target molecules, including those with potential therapeutic applications. whiterose.ac.ukresearchgate.net
| Substrate | Nucleophile | Product | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| Cinnamyl Benzoate | MeLi | (+)-(S)-But-3-en-2-yl benzoate | 62 | 96 |
| 1-Naphthylmethyl Benzoate | VinylMgBr | (-)-(S)-1-(But-3-en-2-yl)naphthalene | 96 | 99 |
Development of Novel Chiral Ligands and Organocatalysts
The development of new chiral ligands and organocatalysts is a driving force in asymmetric catalysis. taylorfrancis.comrsc.orgbeilstein-journals.org The functional groups and defined stereocenter of this compound and its derivatives make them attractive starting points for ligand synthesis. The vinyl group can undergo various transformations (e.g., oxidation, hydroboration, metathesis), while the phenyl ring can be functionalized (e.g., with phosphine or amino groups) to create chelating structures necessary for metal coordination. acs.org
For example, the chiral tertiary boronic esters synthesized from buta-2,3-dien-2-ylbenzene (as described in 7.1.1) are ideal intermediates for ligand development. rsc.org The boronic ester can be converted into a variety of other functional groups or used in cross-coupling reactions to attach phosphorus, nitrogen, or sulfur-containing moieties, which are common coordinating atoms in chiral ligands. taylorfrancis.comacs.org This modular approach allows for the systematic tuning of the ligand's steric and electronic properties to optimize performance in a specific catalytic reaction. acs.org
| Starting Derivative | Key Transformation | Target Ligand Class | Potential Application |
|---|---|---|---|
| Chiral boronic ester derivative | Suzuki coupling with 2-(diphenylphosphino)phenyl bromide | Chiral Monophosphine Ligands | Palladium-catalyzed cross-coupling |
| Chiral alcohol (from hydroboration-oxidation) | Conversion to phosphite | Chiral Phosphite Ligands | Rhodium-catalyzed hydrogenation |
| Chiral amine (from hydroamination) | Reaction with 2-(diphenylphosphino)benzaldehyde | Chiral P,N-Ligands | Iridium-catalyzed hydrogenation acs.org |
Probes for Chiral Recognition and Stereochemical Phenomena
Understanding the intricate interactions that lead to stereoselectivity is fundamental to advancing asymmetric catalysis. nptel.ac.in Chiral molecules like this compound and its analogs can act as probes to study these phenomena. uzh.ch When used as a substrate in a reaction with a chiral catalyst, the enantiomeric and diastereomeric outcome of the product provides a direct measure of the catalyst's ability to differentiate between the diastereomeric transition states. uit.no
The palladium-catalyzed asymmetric diboration of buta-2,3-dien-2-ylbenzene is an excellent case study. rsc.org The high enantioselectivity observed is a result of precise chiral recognition between the chiral ligand (BI-DIME) and the prochiral allene substrate. rsc.org Density Functional Theory (DFT) calculations were employed to probe the origins of this selectivity. rsc.org These studies revealed that non-covalent interactions, specifically a greater dispersion interaction between the substrate's phenyl group and a boryl group in the favored transition state, are key to the stereochemical outcome. rsc.org In this context, the substrate acts as a stereochemical probe, and the reaction provides quantitative data (the enantiomeric ratio) that validates theoretical models of chiral induction.
| Transition State | Interaction Feature | Relative Free Energy (kcal/mol) | Predicted Outcome |
|---|---|---|---|
| TS1Re | Favorable dispersion interaction between phenyl and boryl groups | 0.0 | Major Enantiomer |
| TS1Si | Less favorable dispersion interaction | +2.2 | Minor Enantiomer |
This use of a simple chiral scaffold to dissect the subtle energetic differences in diastereomeric transition states is crucial for the rational design of more effective and selective catalysts. rsc.orguit.no
Future Directions and Emerging Research Areas
Integration with Flow Chemistry and Automated Synthesis for Enantioselective Production
The paradigm of chemical synthesis is shifting from traditional batch processes to continuous flow manufacturing, a technology that offers enhanced control, safety, and efficiency. researchgate.netsyrris.com The integration of flow chemistry with automated systems presents a significant opportunity for the enantioselective production of chiral compounds like (+)-(S)-But-3-en-2-ylbenzene. acs.orgmdpi.com
Continuous flow systems enable precise control over reaction parameters such as temperature, pressure, and mixing, which is crucial for maximizing stereoselectivity in asymmetric reactions. nih.gov The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, often leading to higher yields and purer products in shorter reaction times compared to batch methods. researchgate.netnih.gov For the synthesis of chiral active pharmaceutical ingredients (APIs) and their intermediates, flow chemistry has been successfully combined with various catalytic strategies, including biocatalysis, organometallic catalysis, and metal-free organocatalysis. nih.gov
Automated flow synthesis platforms can integrate reaction, separation, and analysis steps, enabling high-throughput screening of reaction conditions and catalysts. researchgate.netsyrris.com This automation accelerates the optimization process and facilitates the creation of compound libraries for applications in drug discovery and materials science. syrris.com The application of these automated systems could streamline the synthesis of this compound, allowing for rapid optimization of its production and enabling its use in larger-scale applications.
Table 1: Comparison of Batch vs. Flow Chemistry for Asymmetric Synthesis
| Feature | Traditional Batch Synthesis | Automated Flow Synthesis |
|---|---|---|
| Process Control | Limited control over exotherms and mixing | Precise control over temperature, pressure, and mixing nih.gov |
| Safety | Handling of hazardous reagents can be risky | Enhanced safety due to small reaction volumes and containment researchgate.net |
| Scalability | Often requires re-optimization for scale-up | Direct scalability without significant re-optimization syrris.com |
| Efficiency | Longer reaction times, potential for lower yields | Reduced reaction times, often higher yields and purity researchgate.net |
| Reproducibility | Can vary between batches | High reproducibility and consistency syrris.com |
| Integration | Difficult to integrate multiple steps | Easily coupled with purification and analysis syrris.com |
Exploitation of Novel Activation Modes for Asymmetric Transformations
The development of new activation modes in asymmetric catalysis is a cornerstone of modern organic synthesis. researchgate.net These novel strategies provide access to previously challenging transformations and open new avenues for the synthesis and functionalization of chiral molecules. Asymmetric organocatalysis, for instance, utilizes small chiral organic molecules to catalyze reactions through various non-covalent and covalent activation modes. researchgate.net
Emerging areas include:
Anion-Binding Catalysis: This strategy employs chiral catalysts that bind to an anion of a substrate, forming a chiral contact ion pair and inducing stereoselectivity in a subsequent reaction. researchgate.net This activation mode has proven effective in a range of transformations and represents a powerful tool for electrophile activation. researchgate.net
Photoredox Catalysis: The combination of visible light activation with asymmetric catalysis has gained significant traction. rsc.org This approach can be mediated by single or dual catalyst systems and allows for the generation of radical intermediates under mild conditions, enabling novel and previously inaccessible asymmetric transformations. researchgate.netrsc.org
Dual Catalysis: Combining two different catalytic cycles (e.g., an organocatalyst and a transition metal catalyst) can lead to synergistic effects, enabling complex cascade reactions to build molecular complexity efficiently. acs.org
These advanced catalytic systems could be employed for the asymmetric synthesis of the but-3-en-2-ylbenzene core or for its subsequent stereoselective functionalization, providing access to a wider range of complex chiral molecules.
Rational Design of Derivatives with Tunable Stereoselectivity and Reactivity
The ability to rationally design and synthesize derivatives of a core chiral structure is essential for tailoring its properties for specific applications, such as in asymmetric catalysis or as bioactive compounds. acs.orgnih.gov By systematically modifying the structure of this compound, it is possible to tune its steric and electronic properties, thereby influencing the stereoselectivity and reactivity of transformations in which it participates.
For example, introducing specific functional groups onto the phenyl ring could modulate the molecule's ability to act as a chiral ligand for a metal catalyst. This rational design approach relies on a deep understanding of structure-property relationships. nih.gov Recent research has demonstrated the successful design of chiral nanostructures from simple, modified peptide building blocks, where subtle changes in the molecular structure allow for precise control over the final assembly's properties. acs.org Similarly, density functional theory (DFT) calculations can predict the structural and electronic properties of designed molecules, guiding the synthesis of derivatives with desired characteristics. chemrxiv.org
This design-led approach could transform this compound from a simple chiral hydrocarbon into a versatile scaffold for developing new catalysts, chiral auxiliaries, or functional materials with precisely controlled stereochemical outcomes.
Advanced Computational Methodologies for Predictive Chiral Chemistry
The synergy between computational chemistry and experimental work is accelerating the discovery and optimization of chiral systems. acs.org Advanced computational tools are becoming increasingly powerful in predicting the outcomes of asymmetric reactions and in the de novo design of chiral molecules and catalysts. spiedigitallibrary.orgugr.es
Key computational methodologies include:
Density Functional Theory (DFT): DFT calculations are widely used to investigate reaction mechanisms, rationalize the origins of stereoselectivity, and predict the most likely reaction pathways. acs.org This allows researchers to understand the subtle non-covalent interactions between a catalyst and substrate that govern the stereochemical outcome.
Machine Learning (ML) and Artificial Intelligence (AI): AI and ML models are being trained on large datasets of chemical reactions to predict reaction outcomes, optimize reaction conditions, and even suggest novel synthetic routes. acs.orgugr.es These data-driven approaches can uncover complex structure-property relationships that may not be apparent through traditional analysis, offering a powerful tool for the rational design of next-generation chiral materials and catalysts. ugr.es
The application of these predictive models to the synthesis of this compound could significantly reduce the amount of trial-and-error experimentation required, leading to faster development of highly efficient and selective synthetic protocols. researchgate.net
Table 2: Key Computational Tools in Chiral Chemistry
| Methodology | Application | Potential Impact on this compound |
|---|---|---|
| Density Functional Theory (DFT) | Elucidating reaction mechanisms; predicting transition state energies and stereoselectivity. acs.org | Rationalizing enantioselectivity in its synthesis; guiding the design of more effective catalysts. |
| Molecular Dynamics (MD) | Simulating the dynamic behavior of molecules; studying conformational preferences. | Understanding the conformational landscape of derivatives to predict binding and reactivity. |
| Machine Learning (ML) / AI | Predicting chiroptical properties; optimizing reaction conditions; designing novel catalysts. ugr.es | Accelerating the discovery of optimal synthetic conditions; predicting the properties of novel derivatives. |
Q & A
Q. What are the essential steps for designing a stereoselective synthesis of (+)-(S)-But-3-en-2-ylbenzene?
- Methodological Answer : A stereoselective synthesis requires careful selection of chiral catalysts (e.g., asymmetric hydrogenation catalysts) and optimization of reaction conditions (temperature, solvent, and stoichiometry). Purification methods such as column chromatography or recrystallization should prioritize enantiomeric excess (ee) verification via chiral HPLC or polarimetry. Experimental protocols must detail reagent purity, reaction monitoring (TLC/GC-MS), and spectroscopic characterization (NMR, IR) to confirm structural integrity .
Q. How should researchers conduct a literature review to identify gaps in the synthesis and applications of this compound?
- Methodological Answer : Use academic databases (SciFinder, Reaxys) to filter peer-reviewed articles and patents. Focus on keywords like "chiral allylbenzenes" or "stereoselective synthesis." Categorize findings into conceptual buckets:
- Synthetic Routes: Compare yields, enantioselectivity, and scalability.
- Spectroscopic Data: Identify inconsistencies in reported NMR shifts or optical rotations.
- Applications: Note understudied areas like catalytic intermediates or biological activity.
Cite foundational studies and highlight unresolved challenges (e.g., scalability of asymmetric methods) .
Q. What analytical techniques are critical for characterizing this compound, and how should data be presented?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals.
- Chiral Analysis : Use chiral stationary-phase GC or HPLC with UV/optical rotation detectors.
- X-ray Crystallography : Confirm absolute configuration for novel derivatives.
Present data in tables with error margins (e.g., ee ± 0.5%) and standardized units (δ in ppm, λ in nm). Avoid duplicating spectra in the main text; include representative data in appendices .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from solvent effects, impurities, or calibration errors. To address this:
- Comparative Analysis : Replicate experiments using identical conditions from conflicting studies.
- Quantum Chemical Calculations : Compute NMR chemical shifts (DFT/B3LYP) to validate experimental vs. theoretical values.
- Collaborative Verification : Share samples with independent labs for cross-validation.
Document all parameters (e.g., NMR field strength, temperature) to ensure reproducibility .
Q. What experimental strategies optimize enantiomeric excess (ee) in large-scale syntheses of this compound?
- Methodological Answer :
- Catalyst Screening : Test chiral ligands (e.g., BINAP, Salen) under varying pressures/temperatures.
- Kinetic Resolution : Use enzymatic or chemical methods to separate enantiomers post-synthesis.
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time ee monitoring.
Statistical tools (e.g., Design of Experiments, DoE) can identify critical variables affecting yield and selectivity .
Q. How should researchers design a comparative study to evaluate the reactivity of this compound against its enantiomer or structural analogs?
- Methodological Answer :
- Hypothesis-Driven Design : Compare reaction rates in asymmetric catalysis (e.g., hydroboration) using kinetic studies.
- Control Experiments : Include racemic mixtures and enantiopure standards to isolate stereochemical effects.
- Data Analysis : Use ANOVA or t-tests to assess significance of observed differences.
Address limitations (e.g., solvent compatibility, side reactions) in the discussion section .
Data Presentation and Reproducibility
Q. What are the best practices for documenting experimental procedures to ensure reproducibility?
- Methodological Answer :
- Detailed Protocols : Specify equipment (e.g., Schlenk line for air-sensitive reactions), exact reagent grades, and purification steps.
- Supporting Information : Provide raw data (e.g., NMR FID files, chromatograms) in open-access repositories.
- Error Reporting : Include measurement uncertainties (e.g., ±0.1°C for temperature-sensitive reactions).
Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for structuring experimental sections .
Q. How can researchers critically evaluate the quality of primary literature on this compound?
- Methodological Answer : Assess studies using criteria:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
